Columbin

Catalog No.
S606199
CAS No.
546-97-4
M.F
C20H22O6
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Columbin

Crude Calumba extracts contain alkaloids (palmatine) and isomers (isocolumbin) that confound bioassays. High-purity Columbin (>98%) eliminates variability.

  • TAS2R14 agonism - unambiguous bitterness calibration without interference.
  • Anti-inflammatory - inhibits NO production with greater potency than isocolumbin.
  • Antiprotozoal - >10-fold leishmanicidal activity over isocolumbin, ideal for SAR.

Supplied with full analytical documentation for reproducibility.

CAS Number

546-97-4

Product Name

Columbin

IUPAC Name

(1S,2S,3S,5S,8R,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14-,15-,18+,19+,20+/m0/s1

InChI Key

AALLCALQGXXWNA-DURQJQQASA-N

Synonyms

4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone, columbin

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5

The exact mass of the compound Columbin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Columbin is a naturally occurring clerodane furanoditerpene lactone primarily isolated from the roots of *Jateorhiza palmata* (Calumba). It is a principal contributor to the root's distinctively bitter taste and has been investigated for various biological activities, including anti-inflammatory and antiprotozoal effects. The compound co-occurs with structurally similar isomers, such as chasmanthin and isocolumbin, as well as protoberberine alkaloids like palmatine, making the purity of the isolated material a critical parameter for reproducible research and development.

Research Fit

COX-2 pathway inhibition study fit
Inflammatory model endpoint research
T. brucei proliferation assay context
KOR ligand derivatization scaffold

Procuring Columbin requires careful consideration over less-defined alternatives. Crude extracts of *Jateorhiza palmata* contain a complex mixture of compounds, including alkaloids like palmatine and jatrorrhizine, which possess their own distinct bioactivities and can confound experimental results. Furthermore, Columbin co-exists with its isomers, isocolumbin and chasmanthin, which are structurally similar but not functionally equivalent. As demonstrated in quantitative assays, these isomers exhibit different potencies in biological systems, such as taste receptor activation and anti-inflammatory responses. Therefore, relying on crude mixtures or unseparated isomers prevents targeted, mechanistic studies and introduces significant batch-to-batch variability, making purified Columbin essential for reproducible and accurate outcomes.

Substitution Risk

COX-2 selectivity profile mismatch

Isocolumbin and close analogs may not retain the reported COX-2 selectivity; substitution can alter pathway interpretation.

Oral exposure context may differ

Columbin exhibits very low oral bioavailability; other furanolactones may show different PK profiles, requiring independent exposure validation.

KOR activity context not conserved

Weak KOR activity relative to salvinorin A means replacement structures may lack this receptor interaction, impacting CNS probe development.

Potent and Specific Activation of Bitter Taste Receptor TAS2R14

In studies using HEK-293T cells expressing human bitter taste receptors, Columbin demonstrated potent and specific activation of TAS2R14, a key receptor for detecting a wide range of bitter compounds. Its potency was significantly higher than its co-occurring isomer, isocolumbin. Columbin exhibited an EC50 value of 1.3 µM on TAS2R14, whereas isocolumbin was approximately 23-fold less potent with an EC50 of 30.2 µM.

Evidence DimensionBitter Taste Receptor Activation (EC50)
Target Compound Data1.3 µM (Columbin)
Comparator Or Baseline30.2 µM (Isocolumbin)
Quantified Difference~23-fold higher potency than Isocolumbin
ConditionsIn vitro assay on human TAS2R14 expressed in HEK-293T cells.

For research in sensory science or development of bitter blockers, the specific and high-potency profile of Columbin makes it a superior tool and reference standard over its less active isomer or crude mixtures.

COX-2 Selectivity
Cross-study comparable
Columbin: 6.2-fold COX-2/COX-1 selectivity
vs Aspirin: >10-fold COX-1 selective
Supports COX-2-specific pathway studies without COX-1 confounding.
In vitro enzyme assay; cross-study comparison.

Differentiated Anti-Inflammatory Activity in Macrophage Models

When evaluated for anti-inflammatory effects, Columbin demonstrated a clear differentiation from its co-isolated compounds. In a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, Columbin inhibited nitric oxide (NO) production with an IC50 value of 18.2 µM. In the same assay, its isomer isocolumbin was less active (IC50 = 26.6 µM), and the co-occurring alkaloid palmatine was significantly less potent, with an IC50 value of 70.8 µM.

Evidence DimensionInhibition of NO Production (IC50)
Target Compound Data18.2 µM (Columbin)
Comparator Or Baseline26.6 µM (Isocolumbin); 70.8 µM (Palmatine)
Quantified Difference1.5x more potent than Isocolumbin; 3.9x more potent than Palmatine
ConditionsIn vitro assay on LPS-stimulated RAW 264.7 macrophages.

This makes Columbin the preferred choice for targeted studies of inflammation where the specific mechanism of clerodane diterpenes is of interest, as impurities like palmatine introduce confounding effects and lower potency.

In Vivo Edema Inhibition
Direct head-to-head
67.08% inhibition at 20 mg/kg p.o.
Reported in vivo model endpoint context; comparable to aspirin at higher dose.
Carrageenan-induced edema model in rats.

Superior Potency Against Leishmania infantum Compared to Isomer

In the context of antiprotozoal drug discovery, the choice between Columbin and its isomers is critical. A direct comparison against *Leishmania infantum* amastigotes, the clinically relevant form of the parasite, showed that Columbin possesses significantly greater activity. Columbin exhibited an IC50 value of 3.4 µM, while its isomer isocolumbin was over 7-fold less effective, with an IC50 value of 25.1 µM.

Evidence DimensionAnti-leishmanial Activity (IC50)
Target Compound Data3.4 µM (Columbin)
Comparator Or Baseline25.1 µM (Isocolumbin)
Quantified DifferenceOver 7-fold more potent than Isocolumbin
ConditionsIn vitro assay against Leishmania infantum amastigotes.

For screening campaigns and mechanism-of-action studies in leishmaniasis, using purified Columbin is essential to achieve relevant potency and avoid underestimation of the therapeutic potential caused by contamination with the less active isocolumbin.

NF-κB Independent Mechanism
Cross-study comparable
No NF-κB translocation inhibition at 100 μM
Supports direct COX-2 enzyme inhibition, distinct from classical NSAIDs.
LPS-stimulated macrophages; molecular docking supports direct binding.
Oral Bioavailability
Cross-study comparable
Columbin 2.8–3.18% vs Aspirin ~50-68%, Ibuprofen >80%
Critically low oral exposure may require alternative delivery or formulation research.
Rat PK study; extensive first-pass metabolism.

Reference Standard in Sensory and Food Science

Due to its specific and potent activation of the human bitter taste receptor TAS2R14, Columbin is the correct choice for use as a quantitative reference standard in the food and beverage industry for calibrating bitterness scales or in academic research for screening taste-modulating compounds.

Targeted Investigation of Anti-inflammatory Pathways

For researchers investigating inflammation pathways, Columbin provides a tool with defined and superior potency for inhibiting nitric oxide production compared to its isomers and other co-occurring natural products. Its use eliminates the confounding variables present in crude extracts, enabling precise mechanistic studies.

Lead Compound Identification in Antiparasitic Research

In the field of antiprotozoal drug discovery, particularly against *Leishmania*, the significantly higher potency of Columbin over its isomer Isocolumbin makes it the necessary starting point for hit-to-lead campaigns and for understanding the structure-activity relationships of the clerodane scaffold.

Application Fit

Application
Selection Property
Validation Focus
COX-2 pathway research
COX-2 selectivity profile
Direct enzyme inhibition assays
In vivo inflammation model studies
In vivo model response context
Alternative delivery route evaluation
KOR ligand derivatization studies
Furanolactone scaffold reactivity
Receptor binding and selectivity assays
T. brucei proliferation assay context
Anti-trypanosomal screening context
Cholesterol uptake inhibition assays

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

358.14163842 Da

Monoisotopic Mass

358.14163842 Da

Heavy Atom Count

26

UNII

KKI91P85GE

Wikipedia

Columbin

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